

Data Presentation: Physiological Plasma Concentrations of 3-Hydroxybutyrylcarnitine

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Compound of Interest

Compound Name: *Hydroxybutyrylcarnitine*

Cat. No.: *B13408093*

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The physiological concentration of **3-hydroxybutyrylcarnitine** in plasma is typically low and can be influenced by factors such as age and metabolic state. The following tables summarize the reference ranges for **3-hydroxybutyrylcarnitine** (often reported as C4-OH or 3-OH-iso-/butyrylcarnitine) in human plasma. It is important to note that many analytical methods measure **3-hydroxybutyrylcarnitine** along with its isomers.

Analyte Name	Age Group	Reference Range (nmol/mL)	Reference
3-OH-iso-/butyrylcarnitine, C4-OH	≤ 7 days	< 0.13	[1]
	8 days - 7 years	< 0.51	[1]
	≥ 8 years	< 0.18	[1]
3-hydroxybutyrylcarnitine, C4-OH	All Ages	0.00 - 0.40	[2]

Note: These reference ranges may vary between laboratories and analytical methods.

Experimental Protocols: Quantification of 3-Hydroxybutyrylcarnitine in Plasma

The gold standard for the quantification of acylcarnitines, including **3-hydroxybutyrylcarnitine**, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources.

Sample Preparation

Proper sample collection and preparation are critical for accurate quantification.

- **Sample Collection:** Blood should be collected in tubes containing an anticoagulant such as sodium heparin. The specimen should be centrifuged as soon as possible to separate the plasma. The resulting plasma should be frozen immediately and stored at -80°C until analysis.[3] Patient should be in a well-fed state.[3]
- **Protein Precipitation:** To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a threefold volume of cold methanol to the plasma sample. The mixture is vortexed and then centrifuged at a high speed (e.g., $10,000 \times g$) for 10 minutes at 4°C . The supernatant containing the acylcarnitines is then collected.
- **Derivatization (Optional but Recommended):** To improve chromatographic separation and ionization efficiency, acylcarnitines can be derivatized to their butyl esters. This is achieved by adding a solution of n-butanol containing 5% (v/v) acetyl chloride to the dried supernatant and incubating at 60°C for 20 minutes. The sample is then dried again and reconstituted in the initial mobile phase.

Liquid Chromatography

- **Column:** A reversed-phase C18 column is typically used for the separation of acylcarnitines. An example is a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, $3.5 \mu\text{m}$ particle size).
- **Mobile Phases:**

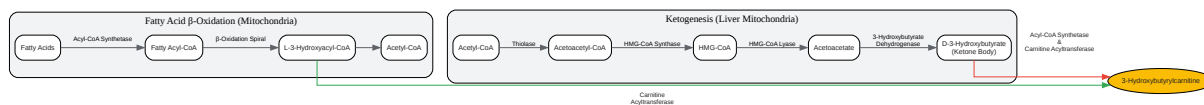
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A gradient elution is employed to separate the various acylcarnitines based on their polarity. A typical gradient might start with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute the more hydrophobic long-chain acylcarnitines.
- Flow Rate: A typical flow rate is around 0.5 mL/min.

Tandem Mass Spectrometry

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the acylcarnitine molecules.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and one or more of its characteristic product ions. For **3-hydroxybutyrylcarnitine**, the precursor ion is the protonated molecule $[M+H]^+$, and a common product ion results from the neutral loss of trimethylamine (m/z 59) and other fragments.
- Internal Standards: To ensure accuracy and precision, stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine) are added to the samples at the beginning of the sample preparation process.

Mandatory Visualization: Metabolic Pathways of 3-Hydroxybutyrylcarnitine

The following diagram illustrates the formation of **3-hydroxybutyrylcarnitine** from two key metabolic pathways: fatty acid β -oxidation and ketogenesis.



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Caption: Formation of 3-**Hydroxybutyrylcarnitine**.

This guide provides a foundational understanding of the physiological aspects of 3-**hydroxybutyrylcarnitine** in plasma. For further in-depth research and specific applications, consulting the primary literature is recommended.

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